molecular formula C24H23ClN2O B4881735 N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B4881735
M. Wt: 390.9 g/mol
InChI Key: MZQWLMHQAQWWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as SDZ 212-713, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 is thought to involve its interaction with the dopamine D1 receptor. It has been shown to act as a partial agonist at this receptor, which may contribute to its ability to increase dopamine release in the brain. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 are complex and multifaceted. It has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for Parkinson's disease. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been shown to modulate the activity of other neurotransmitter systems, which may have implications for its use in the treatment of other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 for lab experiments is its high affinity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 is its relatively low potency as a dopamine D1 receptor agonist. This may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713. One area of interest is the development of more potent and selective dopamine D1 receptor agonists, which may have greater therapeutic potential for the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the use of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 as a tool for studying the role of the dopamine D1 receptor in various physiological processes, including learning and memory, reward, and motivation. Overall, N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has the potential to be a valuable tool for scientific research in the fields of pharmacology and neuroscience.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 involves the reaction of 4-chlorobenzylamine with 3,4-dihydro-2(1H)-isoquinolinone to form the intermediate 4-chlorobenzyl-3,4-dihydro-2(1H)-isoquinolinone. This intermediate is then reacted with benzoyl chloride to form N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713. The synthesis method has been optimized to yield high purity and high yields of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713.

Scientific Research Applications

N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to have a high affinity for the dopamine D1 receptor, and has been used as a tool to study the role of this receptor in various physiological processes. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c25-23-11-7-18(8-12-23)15-26-24(28)21-9-5-19(6-10-21)16-27-14-13-20-3-1-2-4-22(20)17-27/h1-12H,13-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWLMHQAQWWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

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